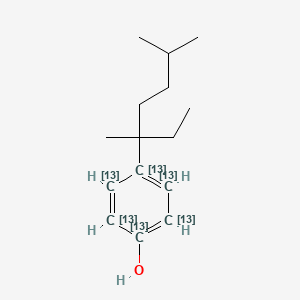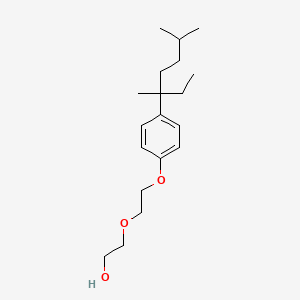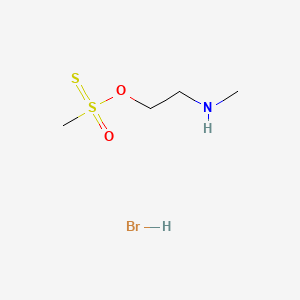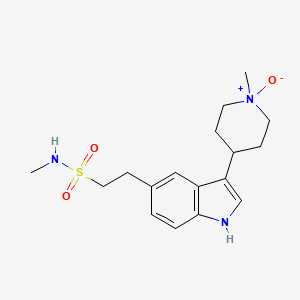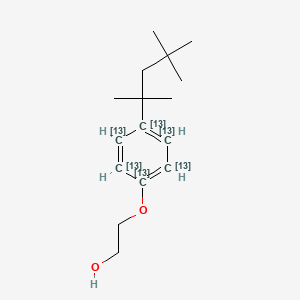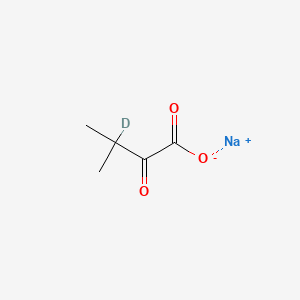
3-Méthyl-2-oxo(3-~2~H)butanoate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-methyl-2-oxobutanoate, also known as Ketovaline sodium salt, is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid . It arises from the deprotonation of the carboxy group . It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite .
Molecular Structure Analysis
The molecular formula of Sodium 3-methyl-2-oxobutanoate is C5H7NaO3 . The InChI representation isInChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1 . The SMILES string representation is CC(C)C(=O)C(=O)[O-].[Na+] . Physical and Chemical Properties Analysis
Sodium 3-methyl-2-oxobutanoate has a molecular weight of 138.10 g/mol . It has a melting point of 220-230 °C (dec.) (lit.) . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
3-Méthyl-2-oxo(3-~2~H)butanoate de sodium: , également connu sous le nom de 3-deuterio-3-methyl-2-oxobutanoate de sodium, est un composé chimique ayant des applications potentielles dans divers domaines de la recherche scientifique. Voici six applications uniques, chacune détaillée dans sa propre section :
Agent aromatisant
L’Organisation mondiale de la santé (OMS) a évalué le this compound et n’a constaté aucun problème de sécurité aux niveaux d’ingestion actuels lorsqu’il est utilisé comme agent aromatisant .
Études métaboliques
Ce composé améliore l’acide alpha-cétoisocaproïque et l’acide alpha-céto-bêta-méthyl-n-valérique, mais diminue les acides aminés correspondants, ce qui peut être utile dans les études métaboliques pour comprendre le rôle de ces acides dans diverses voies métaboliques .
Production microbienne d’acide pantothénique
Un brevet décrit un micro-organisme manipulé pour avoir une activité accrue de la 3-méthyl-2-oxo(3-~2~H)butanoate hydroxymethyltransférase, ce qui pourrait améliorer la production d’acide pantothénique, un nutriment essentiel pour les humains .
Biotraitement
Thermo Fisher Scientific répertorie le this compound comme un produit utilisé dans des applications de biotraitement, qui pourraient inclure la culture cellulaire et la transfection, ainsi que la thérapie cellulaire et génique .
Caractérisation enzymatique
Sigma-Aldrich mentionne une étude où ce composé a été utilisé dans la caractérisation d’une d-Lactate Déshydrogénase de Lactobacillus fermentum JN248 avec une activité réductrice en phénylpyruvate élevée, indiquant son utilisation dans la recherche enzymatique .
Mécanisme D'action
Target of Action
Sodium 3-methyl-2-oxo(3-~2~H)butanoate, also known as Sodium;3-deuterio-3-methyl-2-oxobutanoate, is a precursor of pantothenic acid in Escherichia coli . Pantothenic acid, also known as vitamin B5, is an essential nutrient for many organisms and plays a crucial role in the synthesis of coenzyme-A (CoA), a key player in energy metabolism .
Mode of Action
The compound interacts with its target, the metabolic pathways of Escherichia coli, by being converted into pantothenic acid . This conversion is a crucial step in the biosynthesis of CoA, which is involved in various metabolic pathways, including the Krebs cycle .
Biochemical Pathways
The compound affects the pantothenic acid biosynthesis pathway, leading to the production of CoA . CoA is a central molecule in metabolism, involved in carbohydrate, protein, and fat metabolism. It plays a key role in energy production through the Krebs cycle and fatty acid oxidation, and it is also involved in the synthesis of various biomolecules .
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability
Result of Action
The primary result of the action of Sodium 3-methyl-2-oxo(3-~2~H)butanoate is the production of pantothenic acid, which is then used in the synthesis of CoA . This leads to the regulation of various metabolic processes, including energy production and the synthesis of essential biomolecules .
Action Environment
The action of Sodium 3-methyl-2-oxo(3-~2~H)butanoate is influenced by the metabolic environment of the organism. In Escherichia coli, the compound is converted into pantothenic acid, a process that may be influenced by various factors such as the availability of other metabolites, the activity of enzymes involved in the pathway, and the overall metabolic state of the organism
Analyse Biochimique
Biochemical Properties
Sodium 3-methyl-2-oxo(3-~2~H)butanoate plays a significant role in biochemical reactions. It enhances alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid, but diminishes the corresponding amino acids . It also causes an early decline of ornithine along with a late augmentation of plasma arginine . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
It is known to induce convulsions through GABAergic and glutamatergic mechanisms in rats
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Sodium 3-methyl-2-oxo(3-~2~H)butanoate vary with different dosages in animal models. It is known to induce convulsions in rats
Metabolic Pathways
Sodium 3-methyl-2-oxo(3-~2~H)butanoate is involved in the metabolic pathway leading to the synthesis of pantothenic acid in Escherichia coli . The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are not specified in the available literature.
Propriétés
IUPAC Name |
sodium;3-deuterio-3-methyl-2-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i3D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQBZDCJCRFGKA-RFQDWOGUSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)C(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675985 |
Source


|
| Record name | Sodium 3-methyl-2-oxo(3-~2~H)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360769-16-0 |
Source


|
| Record name | Sodium 3-methyl-2-oxo(3-~2~H)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


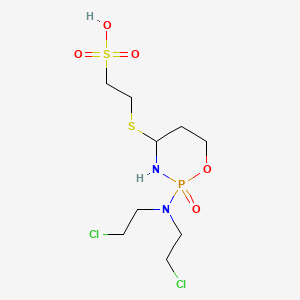
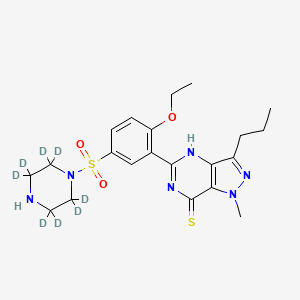

![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)
